Cas no 2490344-66-4 ((3R)-3-methyl-2-azaspiro4.4nonan-1-one)
(3R)-3-methyl-2-azaspiro4.4nonan-1-one Chemical and Physical Properties
Names and Identifiers
-
- (3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one
- 2490344-66-4
- EN300-27102334
- (3R)-3-methyl-2-azaspiro4.4nonan-1-one
-
- MDL: MFCD32852503
- Inchi: 1S/C9H15NO/c1-7-6-9(8(11)10-7)4-2-3-5-9/h7H,2-6H2,1H3,(H,10,11)/t7-/m1/s1
- InChI Key: NKQHQKRZLIPLTP-SSDOTTSWSA-N
- SMILES: O=C1C2(C[C@@H](C)N1)CCCC2
Computed Properties
- Exact Mass: 153.115364102g/mol
- Monoisotopic Mass: 153.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 29.1Ų
(3R)-3-methyl-2-azaspiro4.4nonan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27102334-0.05g |
(3R)-3-methyl-2-azaspiro[4.4]nonan-1-one |
2490344-66-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 | |
| Enamine | EN300-27102334-0.1g |
(3R)-3-methyl-2-azaspiro[4.4]nonan-1-one |
2490344-66-4 | 95.0% | 0.1g |
$317.0 | 2025-03-20 | |
| Enamine | EN300-27102334-0.25g |
(3R)-3-methyl-2-azaspiro[4.4]nonan-1-one |
2490344-66-4 | 95.0% | 0.25g |
$452.0 | 2025-03-20 | |
| Enamine | EN300-27102334-0.5g |
(3R)-3-methyl-2-azaspiro[4.4]nonan-1-one |
2490344-66-4 | 95.0% | 0.5g |
$713.0 | 2025-03-20 | |
| Enamine | EN300-27102334-1.0g |
(3R)-3-methyl-2-azaspiro[4.4]nonan-1-one |
2490344-66-4 | 95.0% | 1.0g |
$914.0 | 2025-03-20 | |
| Enamine | EN300-27102334-2.5g |
(3R)-3-methyl-2-azaspiro[4.4]nonan-1-one |
2490344-66-4 | 95.0% | 2.5g |
$1791.0 | 2025-03-20 | |
| Enamine | EN300-27102334-5.0g |
(3R)-3-methyl-2-azaspiro[4.4]nonan-1-one |
2490344-66-4 | 95.0% | 5.0g |
$2650.0 | 2025-03-20 | |
| Enamine | EN300-27102334-10.0g |
(3R)-3-methyl-2-azaspiro[4.4]nonan-1-one |
2490344-66-4 | 95.0% | 10.0g |
$3929.0 | 2025-03-20 | |
| Enamine | EN300-27102334-1g |
(3R)-3-methyl-2-azaspiro[4.4]nonan-1-one |
2490344-66-4 | 95% | 1g |
$914.0 | 2023-09-11 | |
| Enamine | EN300-27102334-5g |
(3R)-3-methyl-2-azaspiro[4.4]nonan-1-one |
2490344-66-4 | 95% | 5g |
$2650.0 | 2023-09-11 |
(3R)-3-methyl-2-azaspiro4.4nonan-1-one Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on (3R)-3-methyl-2-azaspiro4.4nonan-1-one
Recent Advances in the Study of (3R)-3-methyl-2-azaspiro[4.4]nonan-1-one (CAS: 2490344-66-4)
The compound (3R)-3-methyl-2-azaspiro[4.4]nonan-1-one (CAS: 2490344-66-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This spirocyclic compound, characterized by its rigid bicyclic framework, has been explored as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have highlighted its role in the development of central nervous system (CNS) targeting agents, particularly in the modulation of neurotransmitter receptors and enzymes.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways and pharmacological properties of (3R)-3-methyl-2-azaspiro[4.4]nonan-1-one. The research team employed a combination of asymmetric synthesis and computational modeling to optimize the enantioselective production of this compound. Their findings demonstrated that the (3R)-enantiomer exhibits superior binding affinity to specific GABAA receptor subtypes compared to its (3S)-counterpart, suggesting its potential as a scaffold for designing new anxiolytic and sedative agents.
In parallel, a recent patent application (WO2023051234) disclosed the use of 2490344-66-4 as a precursor for the development of novel kinase inhibitors. The spirocyclic structure was found to confer enhanced selectivity against cyclin-dependent kinases (CDKs), with preliminary in vitro data showing promising activity against CDK4/6 at nanomolar concentrations. This discovery opens new avenues for cancer therapeutics, particularly in hormone receptor-positive breast cancer treatment.
Metabolic stability studies of (3R)-3-methyl-2-azaspiro[4.4]nonan-1-one have revealed interesting pharmacokinetic properties. Research presented at the 2024 American Chemical Society National Meeting demonstrated that the compound exhibits favorable blood-brain barrier penetration while maintaining resistance to hepatic first-pass metabolism. These characteristics make it particularly valuable for CNS drug development programs.
The structural versatility of 2490344-66-4 has also been exploited in fragment-based drug discovery. A recent Nature Communications article described its use as a core building block in the generation of diverse chemical libraries for high-throughput screening against neurodegenerative disease targets. The spirocyclic motif was shown to provide optimal three-dimensionality for protein-ligand interactions, leading to the identification of several hit compounds with activity against tau protein aggregation.
Ongoing clinical investigations are exploring derivatives of (3R)-3-methyl-2-azaspiro[4.4]nonan-1-one as potential treatments for chronic pain conditions. Phase I trials of a lead compound (PMX-2032) derived from this scaffold have demonstrated favorable safety profiles and preliminary efficacy in neuropathic pain models. The unique conformational restriction imposed by the spiro structure appears to contribute to reduced off-target effects compared to linear analogs.
Future research directions for 2490344-66-4 include exploration of its applications in targeted protein degradation (PROTAC technology) and as a chiral auxiliary in asymmetric synthesis. The compound's rigid architecture and well-defined stereochemistry make it particularly suitable for these advanced applications in medicinal chemistry and chemical biology.
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